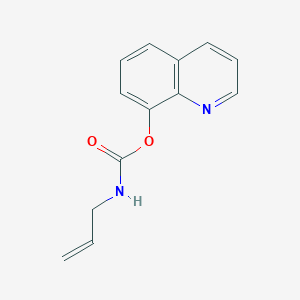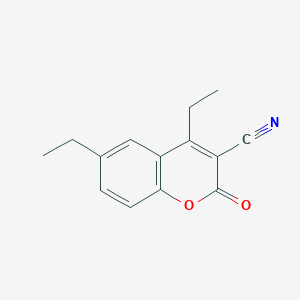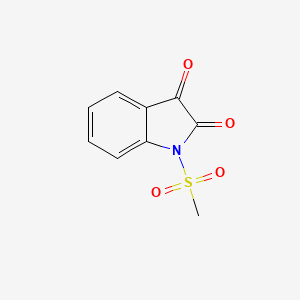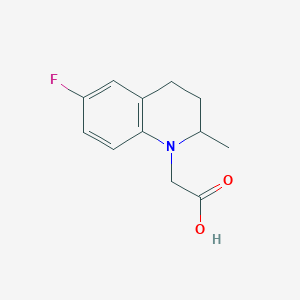
Quinolin-8-yl allylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinolin-8-yl allylcarbamate is an organic compound that belongs to the class of quinoline derivatives Quinoline is a heterocyclic aromatic organic compound with a structure that includes a benzene ring fused to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinolin-8-yl allylcarbamate typically involves the reaction of quinolin-8-ol with allyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Starting Materials: Quinolin-8-ol and allyl chloroformate.
Reaction Conditions: The reaction is conducted in an inert solvent, such as dichloromethane, at room temperature.
Procedure: Quinolin-8-ol is dissolved in the solvent, and allyl chloroformate is added dropwise with stirring. Triethylamine is then added to the reaction mixture to neutralize the hydrochloric acid formed.
Product Isolation: The reaction mixture is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to obtain this compound as a solid product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels, automated addition of reagents, and continuous monitoring of reaction parameters to ensure high yield and purity of the product. The isolation and purification steps may involve recrystallization or chromatographic techniques to achieve the desired quality.
化学反应分析
Types of Reactions
Quinolin-8-yl allylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivative.
Substitution: this compound can undergo nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: this compound oxide.
Reduction: Quinolin-8-yl allylamine.
Substitution: Various substituted quinolin-8-yl carbamates depending on the nucleophile used.
科学研究应用
Quinolin-8-yl allylcarbamate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: this compound is used in the development of novel materials with specific properties, such as fluorescence or conductivity.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
作用机制
The mechanism of action of Quinolin-8-yl allylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
相似化合物的比较
Similar Compounds
Quinolin-8-yl formate: Similar in structure but with a formate group instead of an allylcarbamate group.
Quinolin-8-yl acetate: Contains an acetate group instead of an allylcarbamate group.
Quinolin-8-yl methylcarbamate: Features a methylcarbamate group instead of an allylcarbamate group.
Uniqueness
Quinolin-8-yl allylcarbamate is unique due to its specific allylcarbamate group, which imparts distinct chemical and biological properties. The presence of the allyl group can influence the compound’s reactivity and its interaction with biological targets, making it a valuable compound for various research applications.
属性
CAS 编号 |
59741-15-0 |
|---|---|
分子式 |
C13H12N2O2 |
分子量 |
228.25 g/mol |
IUPAC 名称 |
quinolin-8-yl N-prop-2-enylcarbamate |
InChI |
InChI=1S/C13H12N2O2/c1-2-8-15-13(16)17-11-7-3-5-10-6-4-9-14-12(10)11/h2-7,9H,1,8H2,(H,15,16) |
InChI 键 |
MEZYFDNWDDLADU-UHFFFAOYSA-N |
规范 SMILES |
C=CCNC(=O)OC1=CC=CC2=C1N=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-Phenyl-pyrazolo[1,5-A]pyrimidine-5,7-diol](/img/structure/B11881474.png)



![7-Chloro-5-(trifluoromethyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11881492.png)



